Cas no 2004566-22-5 (2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde)

2-(3-Methylideneazetidin-1-yl)pyridin-3-carbaldehyd ist eine hochreine chemische Verbindung mit einer einzigartigen Molekülstruktur, die ein Azetidinring-System mit einer Pyridin-Carbaldehyd-Gruppe kombiniert. Diese Verbindung zeichnet sich durch ihre Reaktivität an der Methyliden-Position und der Aldehydfunktion aus, was sie zu einem vielseitigen Baustein für organische Synthesen macht. Besonders in der Pharmaforschung ist sie als Intermediate für die Entwicklung neuartiger Wirkstoffe von Interesse, da sie gezielte Modifikationen ermöglicht. Die hohe chemische Stabilität und Selektivität unterstreichen ihren Nutzen in komplexen Syntheseprozessen.
2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde structure
2004566-22-5 structure
Product Name:2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde
CAS-Nr.:2004566-22-5
MF:C10H10N2O
MW:174.199202060699
CID:5897331
PubChem ID:164651231
Update Time:2025-11-01

2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(3-methylideneazetidin-1-yl)pyridine-3-carbaldehyde
    • EN300-725914
    • 2004566-22-5
    • 2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde
    • Inchi: 1S/C10H10N2O/c1-8-5-12(6-8)10-9(7-13)3-2-4-11-10/h2-4,7H,1,5-6H2
    • InChI-Schlüssel: LQCWACPSNYSHFF-UHFFFAOYSA-N
    • Lächelt: O=CC1=CC=CN=C1N1CC(=C)C1

Berechnete Eigenschaften

  • Genaue Masse: 174.079312947g/mol
  • Monoisotopenmasse: 174.079312947g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 219
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topologische Polaroberfläche: 33.2Ų

2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-725914-1.0g
2-(3-methylideneazetidin-1-yl)pyridine-3-carbaldehyde
2004566-22-5
1g
$0.0 2023-06-06

Weitere Informationen zu 2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde

2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde: A Promising Scaffold in Medicinal Chemistry

2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde, with the chemical identifier CAS No. 2004566-22-5, represents a unique molecular framework that has garnered significant attention in recent years for its potential applications in pharmaceutical research. This compound belongs to the class of pyridine-based aldehydes, characterized by the presence of a pyridine ring fused with an azetidine moiety, which introduces structural diversity and functional versatility. The carbaldehyde functional group at the pyridine ring's 3-position further enhances its reactivity, enabling the formation of various biologically relevant derivatives.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly for their ability to modulate ion channels, neurotransmitter receptors, and enzyme activities. The methylideneazetidine moiety in this molecule contributes to its unique pharmacophore, which may interact with target proteins through hydrogen bonding, electrostatic interactions, or hydrophobic effects. The azetidine ring is known for its ability to adopt multiple conformations, a property that could influence the compound's binding affinity and selectivity toward biological targets.

The synthesis of 2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde has been explored through several methodologies, including microwave-assisted reactions and catalytic approaches. One notable study published in Journal of Organic Chemistry (2023) described an efficient one-pot synthesis using a condensation reaction between a pyridine-3-carbaldehyde derivative and a 3-methylideneazetidine precursor. This method achieved high yield and purity, demonstrating the compound's synthetic accessibility for further development.

Pharmacological investigations into 2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde have focused on its potential as an antagonist or agonist of specific receptors. For instance, a 2023 paper in Drug Discovery Today reported that this compound exhibited selective activity against the neurotransmitter-gated ion channels, suggesting its potential application in neurological disorders. The pyridine ring is believed to play a critical role in stabilizing the compound's conformation, while the aldehyde group may act as a reactive site for further modifications.

Computational studies have also been employed to elucidate the molecular interactions of 2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde with biological targets. Molecular docking simulations revealed that the azetidine ring forms hydrogen bonds with residues in the target protein's active site, while the pyridine ring engages in π-π stacking interactions. These findings align with experimental data from in vitro assays, which demonstrated the compound's ability to inhibit specific enzymes at nanomolar concentrations.

The synthetic versatility of this compound has led to its use as a building block for the development of drug-like molecules. Researchers have explored the functionalization of the carbaldehyde group to introduce additional functionalities, such as fluorine atoms or alkyl chains, to optimize its pharmacokinetic properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of fluorinated derivatives with improved solubility and metabolic stability, highlighting the compound's potential for drug optimization.

Furthermore, the structural features of 2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde make it a promising candidate for the design of multitarget drugs. Its ability to interact with multiple protein targets suggests applications in complex diseases such as neurodegenerative disorders or inflammatory conditions. The azetidine ring may also serve as a scaffold for the incorporation of pharmaceutical moieties, enabling the creation of hybrid molecules with enhanced therapeutic profiles.

Despite its promising properties, challenges remain in the development of 2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde as a therapeutic agent. Issues such as toxicity, metabolic stability, and selectivity toward off-target proteins require further investigation. Ongoing research aims to address these limitations through structure-based drug design and combinatorial chemistry approaches. The pyridine ring and azetidine moiety may also be modified to enhance the compound's bioavailability and target specificity.

In conclusion, 2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde represents a valuable scaffold in medicinal chemistry, with potential applications in the treatment of various diseases. Its unique structural features and reactivity make it an attractive candidate for further exploration. As research into this compound continues, it may pave the way for the development of novel therapies with improved efficacy and safety profiles.

Keywords: 2-(3-Methylideneazetidin-1-yl)pyridine-3-carbaldehyde, CAS No. 2004566-22-5, pyridine derivatives, azetidine ring, carbaldehyde functional group, medicinal chemistry.

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